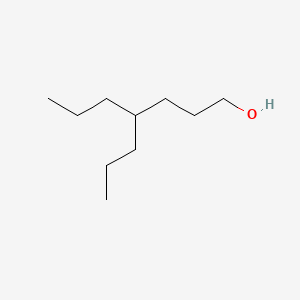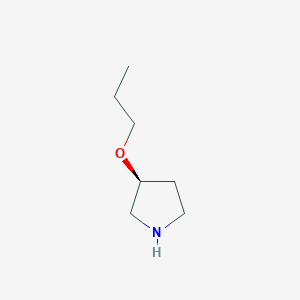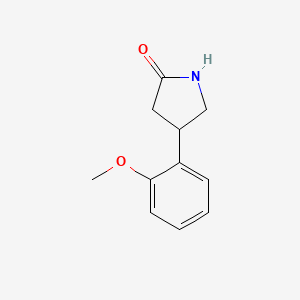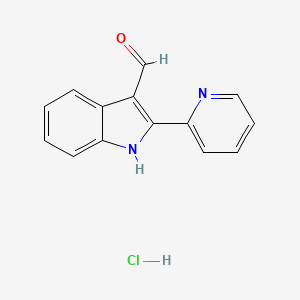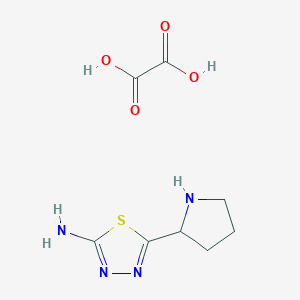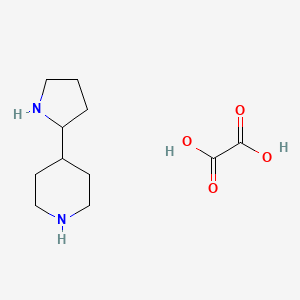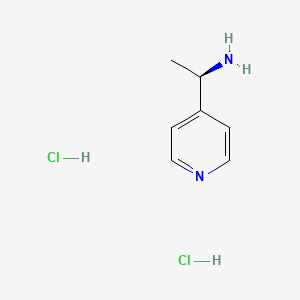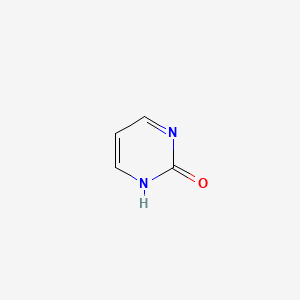
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate is a complex compound involving ruthenium, a transition metal known for its catalytic properties. This compound features multiple acetate ligands and a central oxo group, forming a unique structure that is of interest in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate typically involves the reaction of ruthenium chloride with acetic acid under controlled conditions. The process may include:
Dissolution of Ruthenium Chloride: Ruthenium chloride is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Acetic Acid: Acetic acid is added to the solution, and the mixture is heated to facilitate the reaction.
Formation of the Complex: The reaction mixture is allowed to cool, leading to the formation of the desired ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the removal of acetate ligands.
Substitution: Acetate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to ruthenium dioxide, while substitution reactions may yield various ruthenium-phosphine complexes.
科学的研究の応用
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate has several applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Materials Science: Employed in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Investigated for its potential in biological applications, such as anticancer agents and enzyme inhibitors.
Industrial Applications: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate exerts its effects involves the interaction of the ruthenium center with substrates. The acetate ligands and central oxo group play crucial roles in stabilizing the complex and facilitating various catalytic processes. Molecular targets may include organic molecules, enzymes, and other metal complexes.
類似化合物との比較
Similar Compounds
Ruthenium(II) acetate: Similar in structure but with different oxidation states.
Ruthenium(III) chloride: A common ruthenium compound with different ligands.
Ruthenium(IV) oxide: An oxidized form of ruthenium with distinct properties.
Uniqueness
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic and chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
55466-76-7 |
|---|---|
分子式 |
C14H21O15Ru3 |
分子量 |
732.5 g/mol |
IUPAC名 |
oxygen(2-);ruthenium(3+);heptaacetate |
InChI |
InChI=1S/7C2H4O2.O.3Ru/c7*1-2(3)4;;;;/h7*1H3,(H,3,4);;;;/q;;;;;;;-2;3*+3/p-7 |
InChIキー |
SPIVCXPUXJNYDG-UHFFFAOYSA-G |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2].[Ru+3].[Ru+3].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)
